

5-((6-Chlorohexyl)oxy)pentan-1-ol CAS 1852573-27-3

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Compound of Interest

Compound Name: 5-((6-Chlorohexyl)oxy)pentan-1-ol

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An In-Depth Technical Guide to **5-((6-Chlorohexyl)oxy)pentan-1-ol** (CAS 1852573-27-3)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **5-((6-Chlorohexyl)oxy)pentan-1-ol**, a heterobifunctional linker molecule of significant interest to researchers and professionals in the field of drug development and chemical biology.

Chemical and Physical Properties

5-((6-Chlorohexyl)oxy)pentan-1-ol is a linear aliphatic molecule containing a terminal chloro group and a terminal hydroxyl group, separated by a flexible ether-linked alkyl chain. These features make it a valuable building block in the synthesis of more complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Table 1: Physicochemical Properties of **5-((6-Chlorohexyl)oxy)pentan-1-ol**

Property	Value	Source
CAS Number	1852573-27-3	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₂₃ ClO ₂	[1] [3] [5]
Molecular Weight	222.75 g/mol	[1] [3] [5]
IUPAC Name	5-((6-Chlorohexyl)oxy)pentan-1-ol	[1]
Canonical SMILES	C(CCCCI)CCOCCCCCO	[1] [5]
InChI Key	WDGCCFLLCSWKRM-UHFFFAOYSA-N	[1]
Physical Form	Liquid	
Purity	Typically ≥95%	
Storage Temperature	2-8°C, sealed in a dry environment	
LogP	2.5	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **5-((6-Chlorohexyl)oxy)pentan-1-ol** is not readily available in published literature, a general synthetic route can be proposed based on standard ether synthesis methodologies, such as the Williamson ether synthesis.

Hypothetical Synthesis Protocol:

This protocol describes a plausible method for the synthesis of **5-((6-Chlorohexyl)oxy)pentan-1-ol** from 1,5-pentanediol and 1,6-dichlorohexane.

Materials:

- 1,5-Pentanediol
- 1,6-Dichlorohexane
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** A solution of 1,5-pentanediol (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Deprotonation:** The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise with stirring. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour.
- **Alkylation:** A solution of 1,6-dichlorohexane (1.2 equivalents) in anhydrous DMF is added dropwise to the reaction mixture. The reaction is then heated to 60°C and stirred overnight.
- **Workup:** The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **5-((6-Chlorohexyl)oxy)pentan-1-ol**.

Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

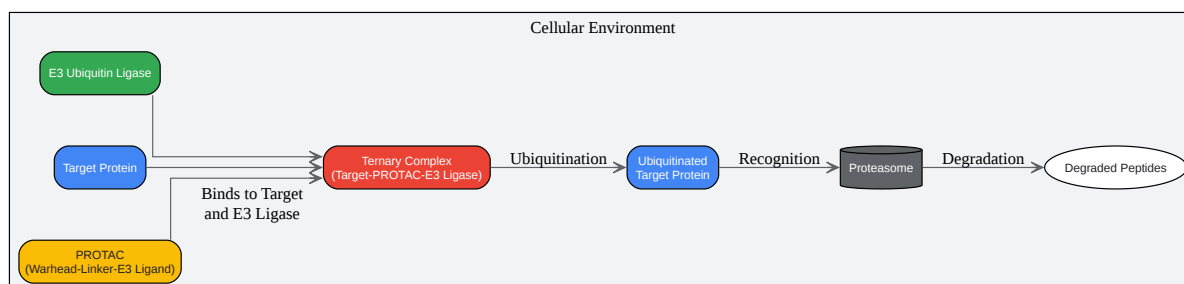
The primary application of **5-((6-Chlorohexyl)oxy)pentan-1-ol** is as a heterobifunctional linker in the synthesis of targeted therapeutics. Its structure allows for the connection of two different molecular entities, a "warhead" that binds to a target protein and another moiety that imparts a specific function, such as recruiting an E3 ligase or targeting a specific cell type.

PROTACs: In the context of PROTACs, this linker can be used to connect a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

ADCs: In Antibody-Drug Conjugates, a linker tethers a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker's properties are critical for the stability of the ADC in circulation and the efficient release of the drug at the target site.

Visualization of a PROTAC Workflow

The following diagram illustrates the general workflow of a PROTAC, where a molecule like **5-((6-Chlorohexyl)oxy)pentan-1-ol** would serve as the linker.



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Caption: A diagram illustrating the mechanism of action of a PROTAC.

Safety and Handling

Based on available safety data sheets, **5-((6-Chlorohexyl)oxy)pentan-1-ol** should be handled with care in a laboratory setting.

Table 2: Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Work in a well-ventilated area, preferably in a fume hood.
- Avoid inhalation, ingestion, and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

This technical guide provides a summary of the available information on **5-((6-Chlorohexyl)oxy)pentan-1-ol**. Further research and experimental validation are necessary to fully elucidate its properties and potential applications.

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